2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
Description
Properties
IUPAC Name |
6,7-dichloro-5,8-dihydroxynaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O4/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAVXUQFBGHURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=C(C1=O)C(=C(C(=C2O)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14918-69-5 | |
| Record name | 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Procedure
The Friedel-Crafts acylation method involves cycloacylation of 2-chlorohydroquinone dimethyl ether (7) with dichloromaleic anhydride (9) in a melt of anhydrous aluminum(III) chloride (AlCl₃) and sodium chloride (NaCl). The reaction proceeds at 150–175°C for 7 minutes, yielding this compound as red needles after chromatographic purification. The AlCl₃-NaCl melt acts as a Lewis acid catalyst, facilitating electrophilic aromatic substitution at the naphthoquinone core.
Optimization and Challenges
Key variables include temperature control (150–175°C) and reaction time (7 minutes), which minimize side products such as 2,3,6,7-tetrachloro-5,8-dihydroxy-1,4-naphthoquinone. The yield ranges from 6–10%, with lower temperatures favoring selectivity but reducing conversion rates. Purification via silica gel chromatography using hexane-benzene mixtures (4:1) isolates the target compound at . Despite its academic utility, the method’s low yield and reliance on hazardous AlCl₃ limit industrial adoption.
Dichloromaleic Anhydride Condensation Method
Synthetic Pathway
This two-step process begins with the condensation of dichloromaleic anhydride and 1,4-dimethoxybenzene, producing a mixture of 6,7-dichloro-5,8-dihydroxy-1,4-naphthoquinone and the target compound. Subsequent o-methylation with methyl iodide and silver oxide introduces methoxy groups, followed by chromatographic separation to isolate 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone. Hydrolysis of the methoxy groups under acidic conditions yields the final dihydroxy product.
Industrial Chlorination Process
Patent-Based Synthesis
A scalable method described in CN100347141C utilizes 1-naphthylamine-4-sodium sulfonate as the starting material. The process involves acidification (pH 2–5), chlorination with Cl₂ gas in the presence of iron or zinc powders (1–10 wt%), and crystallization using organic solvents. Water serves as the solvent, eliminating organic waste and reducing environmental impact.
Efficiency and Purity
The crude product achieves >90% purity, which increases to ≥98.5% after solvent crystallization. This method avoids toxic solvents like nitrobenzene and minimizes chlorine gas emissions through controlled reaction conditions. Its industrial viability stems from low-cost raw materials and high throughput, though handling gaseous chlorine requires specialized infrastructure.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace chlorine atoms under basic conditions.
Major Products:
Oxidation: Higher oxidation state naphthoquinones.
Reduction: Hydroquinone derivatives.
Substitution: Amino or thiol-substituted naphthoquinones.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone serves as a precursor for synthesizing various organic compounds and is used as a reagent in redox reactions. Its unique structure allows for diverse chemical transformations that are valuable in synthetic chemistry.
Biology
The compound has been studied for its antimicrobial and antifungal properties. Research indicates that it disrupts cellular processes by interacting with cellular components. Its potential as an anticancer agent has also been explored extensively:
- Anticancer Activity : In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines. For instance, research on prostate cancer cell lines (LNCaP and PC-3) revealed IC50 values of 1 µM and 1.5 µM respectively, indicating potent anti-tumor activity .
| Cell Line | IC50 (µM) |
|---|---|
| LNCaP | 1 |
| CWR-22 | 3 |
| PC-3 | 1.5 |
| DU-145 | 3 |
| HS-5 (Normal) | 10 |
Medicine
The compound's pharmacological properties extend to potential therapeutic applications in treating diseases such as Alzheimer's disease. It has been shown to inhibit acetylcholinesterase activity and amyloid beta aggregation—key factors in the pathology of Alzheimer's disease .
Key Findings:
- Dual inhibition of acetylcholinesterase and amyloid beta aggregation was observed with an IC50 value of approximately 14.5 µM .
Case Study 1: Anticancer Properties
A study conducted on androgen-dependent and independent prostate cancer cell lines demonstrated that this compound induced apoptosis effectively. The study utilized flow cytometry to analyze cell cycle progression and apoptosis rates across different treatment groups .
Case Study 2: Neuroprotective Effects
Research focusing on neurodegenerative diseases highlighted the compound's ability to inhibit harmful enzymatic activities associated with Alzheimer's disease. The study involved encapsulating the compound in alginate microspheres to enhance stability and bioavailability .
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities, where the generated ROS can induce oxidative stress in target cells, leading to cell death . The molecular targets include cellular enzymes and DNA, which are susceptible to oxidative damage .
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties
| Compound | Redox Potential (V) | Solubility (LogP) | Key Application |
|---|---|---|---|
| This compound | −0.45 | 1.8 | PARP-1 inhibitors, Batteries |
| Naphthazarin | −0.38 | 0.9 | Antimicrobial, MAO inhibition |
| DCDMNQ | −0.52 | 2.5 | Anticancer therapies |
Biological Activity
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN) is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews various studies highlighting the compound's cytotoxicity against cancer cell lines, its antioxidant properties, and its potential as a dual-target therapeutic agent for Alzheimer's disease.
Cytotoxic Effects
DDN has demonstrated notable cytotoxic effects against several human cancer cell lines. Research indicates that DDN exhibits dose-dependent anti-tumor activity against androgen-dependent (LNCaP, CWR-22) and androgen-independent (PC-3, DU-145) prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these cell lines are summarized in Table 1.
| Cell Line | IC50 (µM) |
|---|---|
| LNCaP | 1 |
| CWR-22 | 3 |
| PC-3 | 1.5 |
| DU-145 | 3 |
| HS-5 (Bone Marrow) | 10 |
These findings suggest that DDN is particularly effective against LNCaP and PC-3 cells, which are critical in prostate cancer research . The mechanism of action involves the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry analyses showing increased apoptotic cell populations after treatment with DDN .
Antioxidant Activity
DDN has been evaluated for its antioxidant potential using various assays. In one study, it exhibited IC50 values of 9.8 µM for the ABTS assay and 4.3 µM for the reducing power test, indicating strong antioxidant capabilities that surpass those of ascorbic acid . These properties are crucial as they may contribute to the compound's overall therapeutic efficacy by mitigating oxidative stress in cells.
Neuropharmacological Potential
Recent studies have explored DDN's potential in treating Alzheimer's disease by targeting acetylcholinesterase (AChE) activity and amyloid-beta (Aβ) aggregation. DDN was found to inhibit AChE with an IC50 value of 14.5 µM and demonstrated over 90% inhibition of Aβ aggregation at a concentration of 25 µM . The molecular docking studies revealed that DDN interacts with key residues in the AChE enzyme similar to galantamine, a known AChE inhibitor .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activities of DDN:
- Cytotoxicity in Prostate Cancer : In vitro studies have shown that DDN effectively reduces cell viability in prostate cancer cell lines while sparing normal bone marrow cells from significant cytotoxic effects .
- Inhibition of Aβ Aggregation : Experimental results indicated that DDN significantly reduces Aβ fibrillization, suggesting its potential utility in Alzheimer's therapy .
- Antioxidant Efficacy : Comparative studies positioned DDN as a potent antioxidant agent capable of protecting neuronal cells from oxidative damage .
Q & A
Q. What experimental strategies address conflicting data on apoptosis pathways?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
